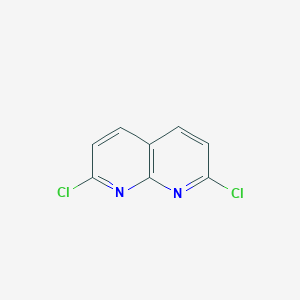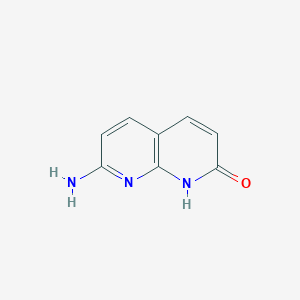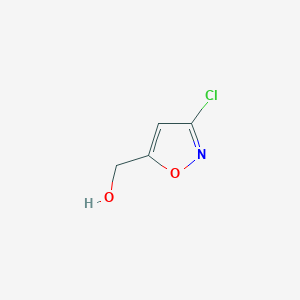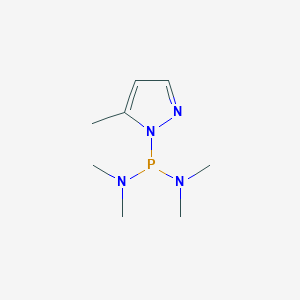
Bis(dimethylamino)(5-methyl-1H-pyrazol-1-yl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(dimethylamino)(5-methyl-1H-pyrazol-1-yl)phosphine, commonly known as BDMPP, is a phosphine ligand used in organometallic chemistry. It is a highly effective ligand in catalytic reactions and has been extensively studied for its use in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
BDMPP is widely used in organometallic chemistry as a ligand for various transition metals. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. BDMPP has been shown to be an effective ligand in various catalytic reactions, such as cross-coupling reactions, hydrogenation reactions, and C-H activation reactions. It has also been used in the synthesis of metal-organic frameworks (MOFs) and other porous materials.
Wirkmechanismus
BDMPP acts as a bidentate ligand, coordinating to metal centers through both the phosphorus and pyrazole nitrogen atoms. The ligand is highly electron-rich, making it an effective stabilizer for metal complexes. BDMPP has been shown to enhance the reactivity of metal centers in various catalytic reactions, such as oxidative addition, transmetalation, and reductive elimination.
Biochemische Und Physiologische Effekte
BDMPP is not commonly used in biochemical or physiological studies, as it is primarily used in organometallic chemistry. However, it is important to note that BDMPP is a highly reactive compound and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BDMPP is its high reactivity and effectiveness as a ligand in catalytic reactions. It has been shown to enhance the reactivity of metal centers and increase reaction rates. However, one limitation of BDMPP is its high toxicity and potential for air and moisture sensitivity. It should be handled with care and stored in a dry, inert atmosphere.
Zukünftige Richtungen
There are several future directions for the use of BDMPP in organometallic chemistry. One area of research is the development of new catalytic reactions using BDMPP as a ligand. Another area of research is the synthesis of new metal-organic frameworks and porous materials using BDMPP. Additionally, there is potential for the use of BDMPP in the development of new pharmaceuticals and agrochemicals. Overall, BDMPP is a highly versatile and effective ligand in organometallic chemistry, and its potential applications are vast.
Synthesemethoden
BDMPP can be synthesized through a two-step process. The first step involves the reaction of 5-methyl-1H-pyrazole with bis(dimethylamino)phosphine chloride to form bis(dimethylamino)(5-methyl-1H-pyrazol-1-yl)phosphine chloride. The second step involves the deprotonation of the chloride salt with a base such as sodium hydride or potassium tert-butoxide to form BDMPP.
Eigenschaften
CAS-Nummer |
19972-86-2 |
|---|---|
Produktname |
Bis(dimethylamino)(5-methyl-1H-pyrazol-1-yl)phosphine |
Molekularformel |
C8H17N4P |
Molekulargewicht |
200.22 g/mol |
IUPAC-Name |
N-[dimethylamino-(5-methylpyrazol-1-yl)phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H17N4P/c1-8-6-7-9-12(8)13(10(2)3)11(4)5/h6-7H,1-5H3 |
InChI-Schlüssel |
KBQVDEOVDXODJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=NN1P(N(C)C)N(C)C |
Kanonische SMILES |
CC1=CC=NN1P(N(C)C)N(C)C |
Synonyme |
Bis(dimethylamino)(5-methyl-1H-pyrazol-1-yl)phosphine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



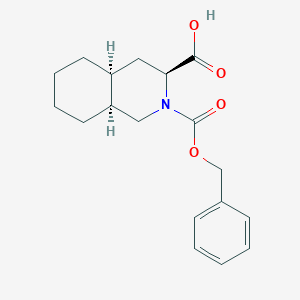
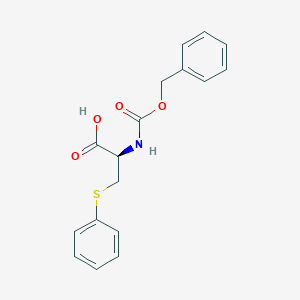

![2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B19068.png)
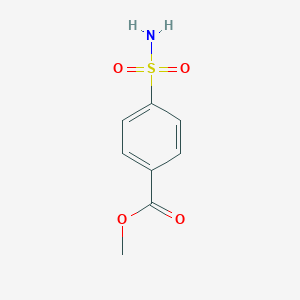
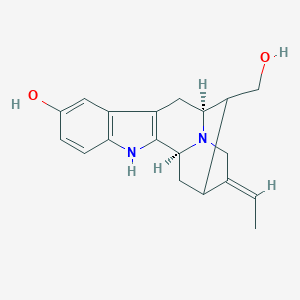
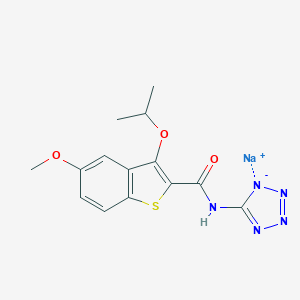
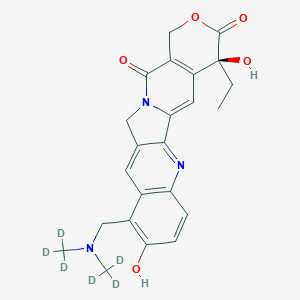
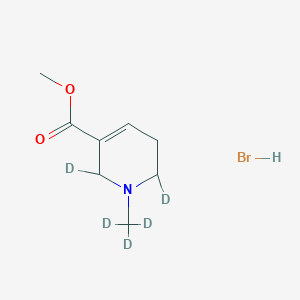
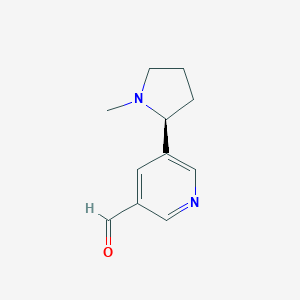
![(S)-tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate](/img/structure/B19094.png)
